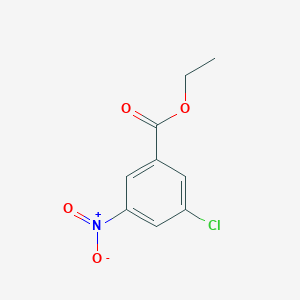

Ethyl 3-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 3-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDREMXRMEWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656050 | |

| Record name | Ethyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156940-16-7 | |

| Record name | Ethyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Characterized by the presence of an ethyl ester, a chloro group, and a nitro group on a benzene ring, this molecule presents three distinct points for chemical modification. The specific 1,3,5-substitution pattern, coupled with the electron-withdrawing nature of the nitro and chloro groups, imparts unique reactivity to the molecule. For professionals in pharmaceutical and agrochemical research, understanding the properties and synthetic utility of this compound is crucial for the design and development of novel, complex molecules with potential biological activity. Its precursor, 3-Chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the production of herbicides and pesticides.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-chloro-5-nitrobenzoate, detailed experimental protocols, and an exploration of its reactivity, offering a foundational resource for its application in advanced scientific research.

Physicochemical Properties

The fundamental physical and chemical characteristics of Ethyl 3-chloro-5-nitrobenzoate are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | ethyl 3-chloro-5-nitrobenzoate | [2] |

| Synonyms | 3-chloro-5-nitrobenzoic acid ethyl ester; Benzoic acid, 3-chloro-5-nitro-, ethyl ester | [2][3] |

| CAS Number | 1156940-16-7 | [2][3][4] |

| Molecular Formula | C₉H₈ClNO₄ | [2][3][4] |

| Molecular Weight | 229.62 g/mol | [2][4] |

| Appearance | White to yellow solid (inferred from similar compounds) | [5] |

| Melting Point | Not readily available in literature | |

| Boiling Point | Not readily available in literature | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone) and poorly soluble in water. | |

| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. Recommended storage at 2-8°C. | [7] |

Synthesis of Ethyl 3-chloro-5-nitrobenzoate

The primary route for synthesizing Ethyl 3-chloro-5-nitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. This is a classic acid-catalyzed condensation reaction with ethanol. The precursor acid is typically synthesized via the nitration of 3-chlorobenzoic acid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of Ethyl 3-chloro-5-nitrobenzoate.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Ethyl 3-chloro-5-nitrobenzoate from 3-chloro-5-nitrobenzoic acid. The reaction is an equilibrium process, and using excess ethanol as the solvent drives the reaction toward the product.[8][9]

Materials:

-

3-chloro-5-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-chloro-5-nitrobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol, which acts as both reactant and solvent (e.g., 10-15 mL per gram of acid).

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.

-

Neutralization: Pour the concentrated mixture into a beaker containing ice-cold water. A precipitate may form. Slowly add saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted carboxylic acid until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to afford pure Ethyl 3-chloro-5-nitrobenzoate.

Chemical Reactivity and Synthetic Utility

Ethyl 3-chloro-5-nitrobenzoate is a valuable synthetic intermediate due to its three distinct functional groups, which can be selectively targeted. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.

Key Reactivity Pathways

Caption: Major reaction pathways for Ethyl 3-chloro-5-nitrobenzoate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) under various conditions (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with H₂/Pd-C). The resulting product, ethyl 3-amino-5-chlorobenzoate, is a critical building block. The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a cornerstone for building diversity in drug discovery programs.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group located meta to it, although activation is strongest from ortho and para positions. Under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), the chloro group can be displaced to introduce new functionalities directly onto the aromatic ring.

-

Ester Group Manipulations: The ethyl ester can be hydrolyzed back to the parent carboxylic acid using either acidic or basic conditions. It can also be converted to amides by reacting with amines (amidation) or undergo transesterification in the presence of another alcohol and a catalyst.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a common method for reducing the nitro group to an amine using iron powder in an acidic medium.

Materials:

-

Ethyl 3-chloro-5-nitrobenzoate

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Celite (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, create a slurry of Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Acidification: Heat the mixture to reflux and add a small amount of concentrated HCl or acetic acid to initiate the reaction. The reaction is often exothermic.

-

Reaction: Maintain the reflux with vigorous stirring for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Basification and Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute NaOH solution to quench the acid and precipitate iron salts. The mixture should be basic (pH > 8).

-

Work-up: Filter the slurry through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrate and washes. If significant water is present, transfer to a separatory funnel. The product may be extracted into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-amino-5-chlorobenzoate.

-

Purification: The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-chloro-5-nitrobenzoate is not widely available, data from closely related isomers like Ethyl 2-chloro-5-nitrobenzoate suggest appropriate caution should be exercised.

-

Hazards: The compound is likely to be irritating to the eyes, respiratory system, and skin.[6] Harmful if swallowed or absorbed through the skin.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

-

Decomposition: Hazardous decomposition products may include hydrogen chloride, nitrogen oxides, and carbon oxides upon combustion.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[7]

Conclusion

Ethyl 3-chloro-5-nitrobenzoate is a synthetically valuable compound whose utility is rooted in the strategic placement of its three functional groups. The ability to selectively manipulate the ester, chloro, and nitro moieties allows for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound represents a versatile scaffold for generating libraries of novel substances. The protocols and reactivity data presented in this guide provide a solid framework for leveraging the chemical potential of Ethyl 3-chloro-5-nitrobenzoate in research and development endeavors.

References

-

PubChem. (n.d.). Ethyl 3-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 3-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of nitrobenzoic acids.

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

BBN Steel. (n.d.). St37-2 steel mechanical properties. Retrieved from [Link]

-

Fushun Special Steel. (n.d.). DIN 17100 STEELS FOR GENERAL STRUCTURAL PURPOSES. Retrieved from [Link]

- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.

-

Metal Zenith. (2025). St 37 Steel Properties and Key Applications Overview. Retrieved from [Link]

-

Steel Supplier. (2025). Comprehensive Guide to St37-2 Steel: Properties, Equivalents, and Applications. Retrieved from [Link]

-

Steel Sections. (n.d.). ST37-2 Angle Steel - Low Carbon Steel For General Uses. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. Ethyl 3-chloro-5-nitrobenzoate CAS#: 1156940-16-7 [m.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 7. 1156940-16-7|Ethyl 3-chloro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound with the CAS number 1156940-16-7 and the molecular formula C₉H₈ClNO₄ [1][2][3]. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its role as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical development. As a strategically functionalized benzene ring, it offers multiple reaction sites for the construction of complex molecular architectures. This document will delve into the technical details of its preparation, explore the electronic effects governing its reactivity, and discuss its potential applications, providing a critical resource for scientists engaged in synthetic and medicinal chemistry.

Compound Identification and Properties

Ethyl 3-chloro-5-nitrobenzoate is a key organic intermediate characterized by the presence of an ethyl ester, a chloro group, and a nitro group on a benzene ring. These functional groups are positioned at the 1, 3, and 5 positions, respectively.

| Property | Value | Source |

| CAS Number | 1156940-16-7 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |

| Molecular Weight | 229.62 g/mol | [3] |

| IUPAC Name | ethyl 3-chloro-5-nitrobenzoate | [3] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)Cl)[O-] | [1] |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of Ethyl 3-chloro-5-nitrobenzoate

The most common and direct method for the synthesis of Ethyl 3-chloro-5-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a well-established and efficient method for producing the ethyl ester.

Synthetic Pathway Overview

The synthesis is a two-step process starting from a suitable chlorotoluene, which is first nitrated and then oxidized to the carboxylic acid, followed by esterification. A more direct route begins with the commercially available 3-chloro-5-nitrobenzoic acid.

Caption: Fischer esterification of 3-chloro-5-nitrobenzoic acid.

Detailed Experimental Protocol (Adapted from Fischer Esterification of 3-nitrobenzoic acid)

This protocol is adapted from a standard Fischer esterification procedure and should be optimized for specific laboratory conditions.

Materials:

-

3-chloro-5-nitrobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude Ethyl 3-chloro-5-nitrobenzoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 3-chloro-5-nitrobenzoate is dictated by the interplay of its three functional groups on the aromatic ring.

Electrophilic Aromatic Substitution

The nitro group and the ethyl ester group (specifically, the carbonyl part) are strong deactivating groups, directing incoming electrophiles to the meta-positions relative to themselves. The chloro group is also deactivating but is an ortho-, para-director. The positions on the ring are C2, C4, and C6 relative to the ester. All these positions are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro and ester groups.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. The chloro group can act as a leaving group in SₙAr reactions. The positions ortho and para to the nitro group are particularly activated. In this molecule, the chloro group is meta to the nitro group, which makes direct SₙAr at the chlorine less favorable than if it were in an ortho or para position. However, the overall electron-poor nature of the ring still facilitates nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is a common strategy in the synthesis of more complex molecules, as the resulting aniline derivative is a versatile building block.

Caption: Key reaction pathways for Ethyl 3-chloro-5-nitrobenzoate.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals. The precursor, 3-chloro-5-nitrobenzoic acid, is noted for its use as an intermediate in the synthesis of anti-inflammatory and analgesic drugs[4][5]. The ethyl ester derivative shares this utility, often being used to modify solubility or as a protecting group for the carboxylic acid during multi-step syntheses.

While specific, publicly disclosed drug synthesis pathways explicitly starting from Ethyl 3-chloro-5-nitrobenzoate are not abundant, its structural motifs are present in various biologically active molecules. The transformation of the nitro group to an amine, for instance, opens up a plethora of synthetic possibilities for creating amide, sulfonamide, or urea linkages, which are common in drug molecules.

Spectroscopic Data (Predicted)

-

¹H NMR: The three aromatic protons would appear as distinct signals in the downfield region (likely between 7.5 and 8.5 ppm). The ethyl group would show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group in the upfield region.

-

¹³C NMR: The spectrum would show signals for the nine carbon atoms, including the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-150 ppm range), and the two carbons of the ethyl group.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Cl stretching vibrations. An IR spectrum for the similar compound, ethyl 3-nitrobenzoate, is available through the NIST WebBook[6].

Safety and Handling

As with all laboratory chemicals, Ethyl 3-chloro-5-nitrobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Appchem. Ethyl 3-chloro-5-nitrobenzoate | 1156940-16-7 | C9H8ClNO4. Available at: [Link]

-

PubChem. Ethyl 3-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Available at: [Link]

-

Truman State University. Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]

-

National Institute of Standards and Technology. Ethyl 3-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Ethyl 3-chloro-5-nitrobenzoate | 1156940-16-7 [amp.chemicalbook.com]

- 3. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 6. Ethyl 3-nitrobenzoate [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-chloro-5-nitrobenzoate in Common Organic Solvents

Introduction

Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1][2] Its structure, featuring an ethyl ester, a chloro group, and a nitro group attached to a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The functional groups present on the aromatic ring significantly influence its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This guide provides a comprehensive overview of the predicted solubility of Ethyl 3-chloro-5-nitrobenzoate, a detailed experimental protocol for its determination, and insights into the practical applications of this data for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] The molecular structure of Ethyl 3-chloro-5-nitrobenzoate imparts a moderate polarity. The presence of the polar nitro (-NO₂) and ester (-COOCH₂CH₃) groups contributes to its ability to interact with polar solvents, while the nonpolar benzene ring and the chloro (-Cl) group favor solubility in less polar to nonpolar organic solvents. The ester group can act as a hydrogen bond acceptor, further influencing its interactions with protic solvents.

Based on the solubility characteristics of structurally similar compounds, such as ethyl 4-nitrobenzoate and chloronitrobenzenes, a predicted solubility profile for Ethyl 3-chloro-5-nitrobenzoate can be established.[6][7][8][9] Ethyl 4-nitrobenzoate is reported to be soluble in organic solvents like ethanol, acetone, and ether, with limited solubility in water.[7] Similarly, chloronitrobenzenes are generally soluble in common organic solvents.[2][9] Therefore, it is anticipated that Ethyl 3-chloro-5-nitrobenzoate will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar solvents and water.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The polar hydroxyl group of methanol can interact favorably with the polar nitro and ester groups of the solute. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability promote dissolution.[10] | |

| Isopropanol | Moderate | The bulkier alkyl group of isopropanol may slightly reduce its effectiveness as a solvent compared to methanol and ethanol. | |

| Water | Low / Insoluble | The large nonpolar aromatic ring and the chloro group are expected to dominate, leading to poor aqueous solubility.[7][8] | |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can effectively solvate the polar regions of the solute molecule.[6] |

| Acetonitrile | High | The polar nitrile group and its ability to dissolve a wide range of organic compounds suggest good solubility.[11] | |

| Dimethylformamide (DMF) | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is another highly polar aprotic solvent with excellent solvating power for many organic molecules. | |

| Ethyl Acetate | High | The ester functionality of ethyl acetate is similar to that of the solute, promoting solubility based on the "like dissolves like" principle.[12] | |

| Tetrahydrofuran (THF) | High | THF is a moderately polar ether that is a good solvent for a wide range of organic compounds. | |

| Nonpolar | Dichloromethane (DCM) | High | While having a dipole moment, DCM is often considered a nonpolar solvent and is effective at dissolving many organic compounds. |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, leading to moderate solubility. | |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the solute. | |

| Diethyl Ether | Moderate | The ether functionality provides some polarity, and it is generally a good solvent for many organic compounds.[7] |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like Ethyl 3-chloro-5-nitrobenzoate in various organic solvents at a specific temperature (e.g., room temperature, 25°C).

Materials and Equipment

-

Ethyl 3-chloro-5-nitrobenzoate (solid)

-

A range of organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 3-chloro-5-nitrobenzoate to a series of vials. The excess solid ensures that a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Gravimetric Method:

-

Weigh the vial containing the filtered aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Chromatographic/Spectroscopic Method:

-

Accurately dilute the filtered aliquot with a known volume of the same solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Ethyl 3-chloro-5-nitrobenzoate.

-

Back-calculate the concentration in the original saturated solution.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Data Interpretation and Applications

The solubility data of Ethyl 3-chloro-5-nitrobenzoate is instrumental in various stages of chemical research and development:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. The solubility data guides the selection of an appropriate reaction medium.

-

Purification by Recrystallization: Recrystallization is a common technique for purifying solid organic compounds.[13] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.[14] The solubility data helps in identifying suitable solvents or solvent pairs for efficient purification.

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is fundamental for developing stable and bioavailable drug formulations.

-

Extraction Processes: Solubility differences in immiscible solvents are the basis for liquid-liquid extraction. Knowledge of the solubility of Ethyl 3-chloro-5-nitrobenzoate in various solvents allows for the design of efficient extraction protocols.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Comprehensive Safety and Handling Guide for Ethyl 3-chloro-5-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its molecular structure, featuring a chlorinated and a nitro functional group on the benzene ring, imparts specific reactivity that is useful in drug discovery and development.[1] However, these same functional groups necessitate a rigorous and informed approach to safety and handling.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 3-chloro-5-nitrobenzoate. Given the limited publicly available toxicological data for this specific compound, the protocols outlined herein are based on established best practices for handling related nitroaromatic and chlorinated compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain experimental integrity, and comply with regulatory standards.

Compound Identification and Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. While comprehensive experimental data for Ethyl 3-chloro-5-nitrobenzoate is not widely published, the available information is summarized below. The absence of data for key metrics like melting point and boiling point underscores the need for cautious handling.

| Property | Value | Source |

| CAS Number | 1156940-16-7 | [2][3][4][5] |

| Molecular Formula | C9H8ClNO4 | [2][3][5][6] |

| Molecular Weight | 229.62 g/mol | [2][3][6][7] |

| Appearance | Solid | [6] |

| Boiling Point | ~327.0 °C (Predicted) | [3] |

| Density | ~1.369 g/cm³ (Predicted) | [3] |

| Solubility | Low water solubility is likely | [8] |

Hazard Identification and Toxicological Profile

Ethyl 3-chloro-5-nitrobenzoate is classified as an irritant.[6] The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system.[6][7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][8]

-

Skin Irritation: Causes skin irritation and may be harmful if absorbed.[6][7][8][9]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7][8][9]

-

Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[6][10]

Comprehensive toxicological data, such as LD50/LC50 values, are not available.[6] The compound is not listed as a carcinogen by the ACGIH, IARC, or NTP.[6][10] However, the lack of data does not imply safety. Therefore, it is prudent to handle this compound as potentially toxic.

The Hierarchy of Controls for Safe Handling

A systematic approach to safety prioritizes the most effective measures for risk reduction. The hierarchy of controls is a fundamental concept in chemical safety that moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

Caption: The Hierarchy of Controls model for mitigating chemical exposure risk.

Engineering Controls

Engineering controls are the most effective way to isolate personnel from chemical hazards.

-

Chemical Fume Hood: All weighing, transferring, and handling of solid Ethyl 3-chloro-5-nitrobenzoate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

-

Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations of any chemical low.[6][9]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6][12]

Administrative Controls

These are work policies and procedures that reduce exposure duration, frequency, and severity.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.

-

Labeling: All containers of Ethyl 3-chloro-5-nitrobenzoate must be clearly labeled with the full chemical name and appropriate hazard warnings.[11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be the sole method of protection.

| PPE Category | Item | Specifications and Rationale |

| Eye/Face Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[12] |

| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11][12][13] | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[12] Always inspect gloves for tears or degradation before use and change them immediately if contamination occurs. |

| Body Protection | Laboratory Coat | A full-length, flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[11][12] |

| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Required if dust formation is likely or when working outside of a fume hood.[6][12] |

Standard Operating Procedures

General Handling and Use Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[12] Use a spatula for transfers and avoid actions that could generate airborne particles.

-

During Experimentation: Keep all containers with the compound clearly labeled and closed when not in use.

-

Post-Handling: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[9][12] Decontaminate the work surface.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6][8][12]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][8][12]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][8][9]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required in the event of exposure.

-

Inhalation: Move the exposed person to fresh air at once.[6] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[6][9] Get medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.[6]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[6]

Spill Management

The response to a spill depends on its size and location.

Caption: Logical workflow for responding to a chemical spill.

Protocol for a Minor Solid Spill:

-

Alert Personnel: Notify others in the immediate area.

-

Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a respirator to avoid inhaling dust.[12]

-

Contain: Prevent the powder from spreading.

-

Clean Up: Carefully sweep or vacuum up the material.[6][12] Do NOT use methods that generate dust. Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste.[6][12]

-

Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[12]

-

Report: Report the incident to the laboratory supervisor.

For major spills, evacuate the area immediately and contact your institution's emergency response personnel.[14][15]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][16]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, chlorine, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[6]

Waste Disposal

All waste containing Ethyl 3-chloro-5-nitrobenzoate must be treated as hazardous waste.

-

Solid Waste: Collect unused or contaminated solid material in a designated, clearly labeled, and sealed container for solid hazardous waste.[11][17]

-

Contaminated Materials: Any disposable items (e.g., gloves, absorbent pads, weighing paper) that are contaminated must be placed in the designated solid hazardous waste container.[11]

-

Container Rinsate: The first rinse of an empty container must be collected and disposed of as hazardous waste.[17]

-

Regulations: All disposal must be conducted in strict accordance with federal, state, and local regulations.[6][9] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

Ethyl 3-chloro-5-nitrobenzoate is a compound with significant utility in scientific research, but it requires careful and informed handling. The potential for skin, eye, and respiratory irritation, combined with a lack of comprehensive toxicological data, mandates a conservative approach to safety. By implementing the hierarchy of controls—prioritizing engineering and administrative measures and supplementing them with appropriate PPE—researchers can effectively mitigate the risks associated with this compound. Strict adherence to the handling, storage, emergency, and disposal protocols outlined in this guide is essential for protecting the health and safety of all laboratory personnel.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-chloro-5-nitrobenzoate | 1156940-16-7 [amp.chemicalbook.com]

- 4. Ethyl 3-chloro-5-nitrobenzoate CAS#: 1156940-16-7 [m.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 7. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. epa.gov [epa.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 16. carlroth.com [carlroth.com]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-5-nitrobenzoate

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 3-chloro-5-nitrobenzoate (C₉H₈ClNO₄), a compound of interest in synthetic chemistry and drug discovery.[1] Given the limited availability of published experimental spectra for this specific molecule, this document leverages expert knowledge of spectroscopic principles and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers with a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features

Ethyl 3-chloro-5-nitrobenzoate is an aromatic ester. Its structure, characterized by a benzene ring substituted with a chloro group, a nitro group, and an ethyl ester group at positions 3, 5, and 1 respectively, dictates its unique spectral signature. The electron-withdrawing nature of the nitro and chloro groups, along with the ester functionality, significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Caption: Molecular structure of Ethyl 3-chloro-5-nitrobenzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3] The predicted ¹H and ¹³C NMR spectra of Ethyl 3-chloro-5-nitrobenzoate are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing substituents on the benzene ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H-2) | ~8.5 | t | ~1.5 | 1H |

| Ar-H (H-4) | ~8.3 | t | ~2.0 | 1H |

| Ar-H (H-6) | ~8.7 | t | ~1.8 | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-6): The strong deshielding effect of the two electron-withdrawing groups (nitro and chloro) and the ester group will shift the aromatic protons downfield into the 8.3-8.7 ppm region. The protons at H-2 and H-6 are ortho to the ester group, while H-4 is positioned between the chloro and nitro groups. The small triplet-like multiplicity arises from meta-coupling to the other two aromatic protons.

-

Ethyl Group Protons: The methylene protons (-OCH₂CH₃) are adjacent to the ester oxygen, resulting in a downfield shift to approximately 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will therefore resonate upfield at around 1.4 ppm as a triplet, coupled to the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~164 |

| C-Cl | ~135 |

| C-NO₂ | ~148 |

| C-COOEt | ~133 |

| Ar-CH (C-2) | ~128 |

| Ar-CH (C-4) | ~125 |

| Ar-CH (C-6) | ~132 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the most downfield position, around 164 ppm.

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing chloro and nitro groups (C-3 and C-5) will be significantly deshielded. The carbon attached to the ester group (C-1) will also be downfield. The protonated aromatic carbons (C-2, C-4, C-6) will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be around 62 ppm due to its attachment to the oxygen atom. The terminal methyl carbon (-OCH₂CH₃) will be the most upfield signal, at approximately 14 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1730 | Strong |

| N=O stretch (asymmetric) | ~1530 | Strong |

| N=O stretch (symmetric) | ~1350 | Strong |

| C-O stretch (ester) | 1300-1150 | Strong |

| C-Cl stretch | 800-600 | Medium |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

-

N=O Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-O Stretches: The C-O stretching vibrations of the ester group will appear as strong bands in the 1300-1150 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretch will be present in the fingerprint region, typically between 800 and 600 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.[5][6][7]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 229, corresponding to the molecular weight of the compound.[1] The presence of chlorine will result in a characteristic M+2 peak at m/z = 231 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments:

-

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 184 (M - 45) is expected from the cleavage of the ethoxy group.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 200 (M - 29) may be observed due to the loss of the ethyl radical.

-

Loss of NO₂: A peak at m/z = 183 (M - 46) could result from the loss of the nitro group.

-

Further Fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern in the lower mass region.

-

Caption: Predicted major fragmentation pathways for Ethyl 3-chloro-5-nitrobenzoate in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like Ethyl 3-chloro-5-nitrobenzoate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C (with proton decoupling) should be used.

-

Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.[10]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[11]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting ion intensity versus mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 3-chloro-5-nitrobenzoate. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparison with related structures, offers a valuable resource for researchers working with this compound. The provided protocols outline the standard procedures for obtaining experimental data, which can then be compared against the predictions laid out in this document for confident structural verification.

References

- 1. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. bitesizebio.com [bitesizebio.com]

IUPAC name and synonyms for Ethyl 3-chloro-5-nitrobenzoate.

An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate for Advanced Research and Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-nitrobenzoate, a key chemical intermediate for professionals in pharmaceutical and agrochemical research. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile building block in organic synthesis. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers aiming to leverage this compound in complex molecular design and drug development workflows.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to reproducible science. Ethyl 3-chloro-5-nitrobenzoate is systematically named according to IUPAC conventions, ensuring universal recognition.[1] However, various synonyms and registry numbers are also used in commercial and academic databases.

The IUPAC name, ethyl 3-chloro-5-nitrobenzoate , clearly defines the structure: an ethyl ester of a benzoic acid molecule substituted with a chlorine atom at position 3 and a nitro group at position 5, relative to the carboxylate group.[1][2]

For ease of reference and procurement, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-chloro-5-nitrobenzoate | PubChem[1] |

| CAS Number | 1156940-16-7 | ChemicalBook, PubChem[1][3][4] |

| Molecular Formula | C₉H₈ClNO₄ | Appchem, PubChem[1][5] |

| Molecular Weight | 229.62 g/mol | PubChem, ChemicalBook[1][3][4] |

| Synonyms | Benzoic acid, 3-chloro-5-nitro-, ethyl ester; 3-chloro-5-nitrobenzoic acid ethyl ester | PubChem[1] |

| InChIKey | ULVDREMXRMEWOP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)Cl)--INVALID-LINK--[O-] | Appchem, PubChem[1][5] |

Physicochemical and Safety Profile

Understanding the physicochemical properties of Ethyl 3-chloro-5-nitrobenzoate is paramount for its handling, reaction setup, and purification. The safety profile dictates the necessary engineering controls and personal protective equipment (PPE) required for safe laboratory practice.

| Property | Value | Notes |

| Boiling Point | 327.0 ± 22.0 °C | Predicted value; indicates low volatility under standard conditions.[4] |

| Density | 1.369 ± 0.06 g/cm³ | Predicted value.[4] |

| Appearance | White to pale yellow solid | Typical for aromatic nitro compounds. |

| Storage | Store sealed in a dry environment at 2-8°C | Recommended to prevent hydrolysis of the ester and maintain long-term stability.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in water. | The ester functionality and aromatic ring confer good solubility in organic media. |

Safety Considerations: While a specific MSDS is not publicly available, the constituent functional groups suggest the following hazards. Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a certified chemical fume hood.

-

Hazardous Decomposition: Upon combustion, may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).

-

Health Hazards: May cause skin and eye irritation. Ingestion and inhalation should be avoided. Aromatic nitro compounds are often associated with toxicity.

Synthesis and Purification Workflow

The most direct and industrially scalable synthesis of Ethyl 3-chloro-5-nitrobenzoate is the Fischer esterification of its carboxylic acid precursor, 3-chloro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic, reliable method.

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of the alcohol reactant (ethanol) is a key strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Workflow for the synthesis and purification of Ethyl 3-chloro-5-nitrobenzoate.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

-

Reagent Addition: Add anhydrous ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring. The addition of acid is exothermic and should be done carefully.

-

Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice water.

-

Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. This step removes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure Ethyl 3-chloro-5-nitrobenzoate.

Reactivity and Synthetic Applications

Ethyl 3-chloro-5-nitrobenzoate is a valuable intermediate due to its trifunctional nature. The ester, chloro, and nitro groups each offer distinct handles for further chemical modification. The electron-withdrawing nature of both the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in synthesizing aniline derivatives, which are precursors to a vast array of pharmaceuticals, including anti-inflammatory agents.[7]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines). The presence of the strongly electron-withdrawing nitro group in the meta position provides moderate activation for this reaction.

-

Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. Alternatively, it can be directly converted to an amide via aminolysis.

Caption: Key reaction pathways for Ethyl 3-chloro-5-nitrobenzoate.

This versatility makes the compound a strategic starting material in multi-step syntheses where sequential modification of the functional groups is required. Its precursor, 3-chloro-5-nitrobenzoic acid, is noted for its use in creating pharmaceuticals and agrochemicals, a role directly inherited by its ethyl ester derivative.[7]

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized Ethyl 3-chloro-5-nitrobenzoate is a non-negotiable step. A combination of spectroscopic techniques provides a complete and self-validating characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Sample Prep: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Signals:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet at ~4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons of the ethyl group.

-

Three distinct signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H, corresponding to the three protons on the substituted benzene ring. The specific splitting patterns (e.g., triplets, doublets of doublets) will depend on their coupling constants.

-

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Sample Prep: Analyze as a thin film on a salt plate (if liquid/low melting) or as a KBr pellet (if solid).

-

Expected Peaks:

-

~1720-1740 cm⁻¹: A strong C=O stretch, characteristic of the ester carbonyl group.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches, respectively, confirming the presence of the nitro group.

-

~1100-1300 cm⁻¹: C-O stretch from the ester linkage.

-

~700-800 cm⁻¹: C-Cl stretch.

-

-

-

MS (Mass Spectrometry):

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.0. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for [M] and [M+2] peaks) will be a definitive indicator of its presence.

-

Conclusion

Ethyl 3-chloro-5-nitrobenzoate is a high-value chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is robust and scalable. The compound’s true utility lies in its capacity for selective, orthogonal chemical modifications at its three functional sites, making it an essential building block for medicinal chemists and material scientists in the development of novel, complex molecules. The protocols and data presented in this guide provide the authoritative grounding necessary for its successful application in advanced research settings.

References

- 1. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. According to IUPAC convention name of the following class 12 chemistry CBSE [vedantu.com]

- 3. Ethyl 3-chloro-5-nitrobenzoate CAS#: 1156940-16-7 [m.chemicalbook.com]

- 4. Ethyl 3-chloro-5-nitrobenzoate | 1156940-16-7 [amp.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Application of Ethyl 3-chloro-5-nitrobenzoate in the Synthesis of Advanced Research Intermediates

Abstract

Ethyl 3-chloro-5-nitrobenzoate is a strategically functionalized aromatic compound that serves as a versatile and highly valuable starting material in modern synthetic research. Its unique electronic properties, dictated by the presence of an electron-withdrawing nitro group, a nucleophilically displaceable chloro substituent, and a modifiable ethyl ester, render it an ideal precursor for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core applications, focusing on a representative synthetic pathway toward scaffolds for potent kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK). We will elucidate the causality behind key experimental transformations, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for each critical step, alongside workflow visualizations and a discussion of the underlying biological context, offering researchers a comprehensive resource for leveraging this powerful chemical tool.

Introduction: Chemical Reactivity and Strategic Value

Ethyl 3-chloro-5-nitrobenzoate, with the molecular formula C₉H₈ClNO₄, is a crystalline solid at standard conditions.[1] Its utility in scientific research stems directly from the predictable and exploitable reactivity of its three principal functional groups.

The cornerstone of its reactivity is the powerful electron-withdrawing nature of the nitro (-NO₂) group. Positioned meta to the chloro and ester groups, the nitro group strongly deactivates the benzene ring towards electrophilic substitution but, critically, activates it for Nucleophilic Aromatic Substitution (SNAr) .[2] This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the C3 position becomes an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[2][3] This predictable reactivity makes it a superior building block for creating substituted aniline and phenoxy ether derivatives, which are common motifs in medicinal chemistry.[4][5]

The ethyl ester and nitro functionalities themselves are gateways to further diversification. The nitro group can be readily reduced to a primary amine, a key functional handle for amide bond formation, diazotization, or for modulating the electronic properties of the aromatic ring.[6] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular elaboration.[7] This trifecta of reactivity allows for a logical and sequential synthetic strategy, making Ethyl 3-chloro-5-nitrobenzoate a preferred starting material for generating libraries of complex small molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 229.62 g/mol | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| CAS Number | 1156940-16-7 | [1] |

| Appearance | Pale brown solid | [5] |

| Melting Point | 140-148 °C | [5] |

| Storage | 2-8 °C | [8] |

Core Application: Synthesis of a Scaffold for Focal Adhesion Kinase (FAK) Inhibitors

To illustrate the practical utility of Ethyl 3-chloro-5-nitrobenzoate, this guide will detail a representative, multi-step synthesis of an advanced intermediate (a substituted 3,5-diaminobenzoate scaffold) that forms the core of potent kinase inhibitors, such as the Focal Adhesion Kinase (FAK) inhibitor VS-4718 .[2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various human cancers, making it a high-value therapeutic target.[9]

The following sections provide detailed, self-validating protocols for the three key transformations that convert the simple starting material into a highly functionalized scaffold ready for final elaboration.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

The first and most critical transformation is the SNAr reaction. The nitro group's activation of the C-Cl bond allows for a facile displacement with a suitable amine nucleophile. This protocol describes a representative reaction with 4-methoxyaniline.

-

Materials:

-

Ethyl 3-chloro-5-nitrobenzoate (1.0 eq)

-

4-methoxyaniline (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-chloro-5-nitrobenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Add 4-methoxyaniline (1.2 eq) followed by DIPEA (1.5 eq) to the stirred solution. The base (DIPEA) is critical to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and finally with brine. This washing sequence removes residual DMF and acidic/basic impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl 3-((4-methoxyphenyl)amino)-5-nitrobenzoate.

-

Caption: General laboratory workflow for the SNAr reaction.

Step 2: Catalytic Reduction of the Nitro Group

With the first point of diversity introduced, the nitro group is now converted to a primary amine. This transformation is crucial as it dramatically alters the electronic character of the ring and provides a new reactive handle for subsequent functionalization. Catalytic hydrogenation is a clean and efficient method for this purpose.[2][6]

-

Materials:

-

Ethyl 3-((4-methoxyphenyl)amino)-5-nitrobenzoate (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or Parr shaker)

-

Celite®

-

-

Procedure:

-

In a round-bottom flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. For larger scales, a Parr hydrogenation apparatus is recommended.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 4-16 hours).

-

Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the desired product, Ethyl 3-amino-5-((4-methoxyphenyl)amino)benzoate, which is often pure enough for the next step without further purification.

-

Caption: Standard workflow for catalytic hydrogenation.

Step 3: Palladium-Catalyzed Suzuki Cross-Coupling

After reduction, the chloro-substituent remains. While less reactive than in the starting material (due to the now electron-donating amine groups), it can still participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[10] This allows for the introduction of aryl or heteroaryl groups, a key step in building the bi-aryl structures common in kinase inhibitors. First, the nitro group of the starting material is reduced to an amine, and then the chloro group is used in the coupling.

-

Materials:

-

Ethyl 3-amino-5-chlorobenzoate (1.0 eq) (Prepared by reduction of Ethyl 3-chloro-5-nitrobenzoate)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry reaction vessel, add Ethyl 3-amino-5-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/Water). Degassing the solvent by bubbling with argon for 15-20 minutes prior to use is crucial to prevent catalyst oxidation.